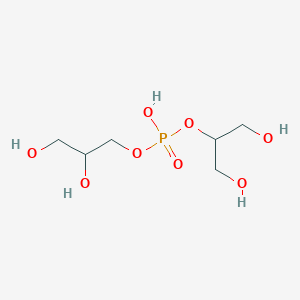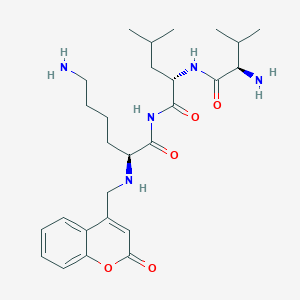
Val-leu-lys-amc
Descripción general
Descripción
Valyl-leucyl-lysyl-4-aminomethylcoumarin (VLL-AMC) is a synthetic compound that has been widely used in scientific research for the past few decades. It is an important tool for studying a variety of biological processes and has been used to identify targets and pathways in a wide range of diseases. VLL-AMC is a small molecule that is structurally related to coumarin, which is a naturally occurring compound found in some plants. VLL-AMC has been found to have a number of beneficial properties, including the ability to modulate gene expression and cell signaling pathways.
Aplicaciones Científicas De Investigación
Aplicación en la investigación de la fibrosis pulmonar
“Val-leu-lys-amc” se utiliza en el estudio de la fibrosis pulmonar, una enfermedad devastadora que se caracteriza por el depósito excesivo de proteínas de la matriz extracelular (ECM) . El compuesto es un sustrato fluorogénico selectivo para la plasmina, una enzima que degrada la ECM . En este contexto, se utiliza para cuantificar la actividad de la plasmina, lo cual es crucial para comprender la progresión de la fibrosis pulmonar .
Función en la señalización TGF-β1
El compuesto juega un papel importante en la señalización del factor de crecimiento transformante-β1 (TGF-β1), que está involucrada en la progresión de varias enfermedades, incluida la fibrosis . Al cuantificar la actividad de la plasmina, los investigadores pueden comprender mejor los efectos de la señalización TGF-β1 sobre el depósito de ECM .
Uso en el estudio de los efectos de TRPM7
El canal de cationes del receptor potencial transitorio subfamilia M miembro 7 (TRPM7) apoya la señalización SMAD promovida por TGF-β1, que está involucrada en la progresión de la fibrosis en varios órganos . “this compound” se utiliza para estudiar los efectos de TRPM7 sobre la actividad de la plasmina, los niveles de ECM y la señalización TGF-β1 .
Aplicación en la investigación de metástasis de CNPC
El carcinoma pulmonar de células no pequeñas (CNPC) es una enfermedad devastadora con una tasa de supervivencia muy baja después de la metástasis . “this compound” se utiliza en el estudio de la metástasis de CNPC, donde ayuda a comprender la regulación de la actividad de la plasmina y la migración celular .
Función en la regulación de ERK-1/2
El compuesto se utiliza para estudiar la regulación de las cinasas reguladas por señales extracelulares-1/2 (ERK-1/2), que juegan un papel crucial en la migración celular y la actividad de la plasmina <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16
Mecanismo De Acción
Target of Action
Val-leu-lys-amc, also known as (2S)-6-amino-N-[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]-2-[(2-oxochromen-4-yl)methylamino]hexanamide or Valyl-leucyl-lysyl-4-aminomethylcoumarin, is a selective fluorogenic substrate for the enzyme plasmin . Plasmin is a fibrinolytic serine protease that plays a key role in the regulation of intravascular thrombolysis .
Mode of Action
The compound interacts with plasmin by serving as a substrate. When this compound is hydrolyzed by plasmin, the free AMC (7-amino-4-methylcoumarin) fluorophore is released . This release can be quantified by fluorometric detection, with excitation at 360–380 nm and emission at 440–460 nm .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the plasminogen activation pathway . Plasminogen, when converted to plasmin, degrades the extracellular matrix (ECM), facilitating processes such as cell migration and tissue remodeling . The compound’s interaction with plasmin can influence these processes.
Pharmacokinetics
It’s recommended to store the compound at -20°C for stability .
Result of Action
The hydrolysis of this compound by plasmin results in the release of the AMC fluorophore . This can be used to quantify plasmin activity, providing a measure of processes such as ECM degradation and cell migration .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, with storage at -20°C recommended . Additionally, the compound’s interaction with plasmin and the resulting effects can be influenced by the presence of other molecules in the cellular environment .
Propiedades
IUPAC Name |
(2S)-6-amino-N-[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]-2-[(2-oxochromen-4-yl)methylamino]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41N5O5/c1-16(2)13-21(31-27(36)24(29)17(3)4)26(35)32-25(34)20(10-7-8-12-28)30-15-18-14-23(33)37-22-11-6-5-9-19(18)22/h5-6,9,11,14,16-17,20-21,24,30H,7-8,10,12-13,15,28-29H2,1-4H3,(H,31,36)(H,32,34,35)/t20-,21-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHPGALRXWDGHE-AWRGLXIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(=O)C(CCCCN)NCC1=CC(=O)OC2=CC=CC=C21)NC(=O)C(C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC(=O)[C@H](CCCCN)NCC1=CC(=O)OC2=CC=CC=C21)NC(=O)[C@@H](C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80933322 | |
| Record name | 6-Amino-N-[N-(2-amino-1-hydroxy-3-methylbutylidene)leucyl]-2-{[(2-oxo-2H-1-benzopyran-4-yl)methyl]amino}hexanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80933322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
148168-23-4 | |
| Record name | Valyl-leucyl-lysyl-4-aminomethylcoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148168234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Amino-N-[N-(2-amino-1-hydroxy-3-methylbutylidene)leucyl]-2-{[(2-oxo-2H-1-benzopyran-4-yl)methyl]amino}hexanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80933322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: One study mentions using VLK-AMC to analyze the activity of both cathepsin S and a cysteine proteinase found in Ancylostoma caninum. What do these two enzymes have in common?
A2: Both cathepsin S and the cysteine proteinase secreted by Ancylostoma caninum are classified as cysteine proteinases. [, ] This means their catalytic mechanism relies on a cysteine residue within their active site to cleave peptide bonds. [, ] VLK-AMC is designed to be a substrate for cysteine proteinases due to its specific amino acid sequence.
Q2: The research papers mention the use of inhibitors like E-64 alongside VLK-AMC. What is the purpose of using such inhibitors?
A3: Inhibitors like E-64 are specific to cysteine proteinases and help confirm that the observed enzymatic activity is indeed due to a cysteine proteinase and not another class of protease. [, ] By comparing the activity in the presence and absence of E-64, researchers can confirm that the observed cleavage of VLK-AMC is specifically due to a cysteine proteinase.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



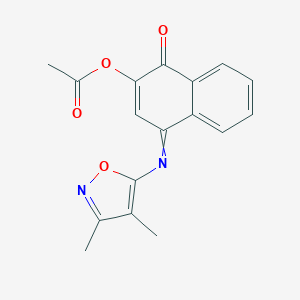
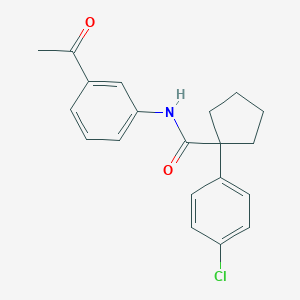
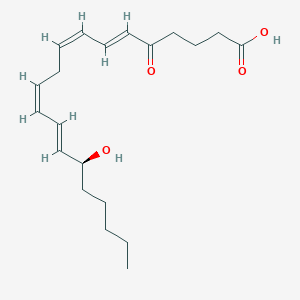
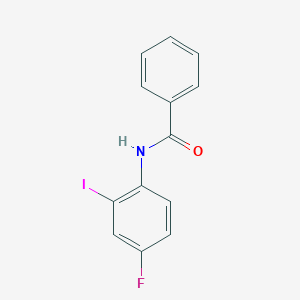
![3-(4-Butoxyphenyl)-7-phenylfuro[2,3-f][1]benzofuran-2,6-dione](/img/structure/B234652.png)

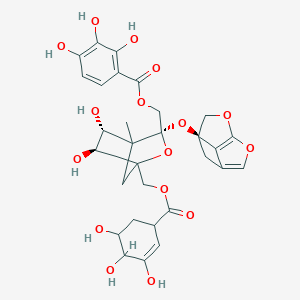
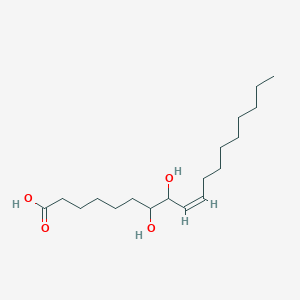
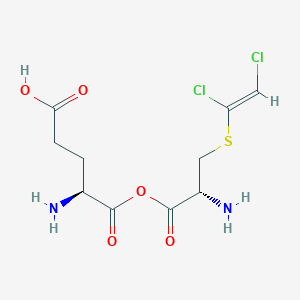
![N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-methylbenzamide](/img/structure/B234692.png)
![[21,24-Diacetyloxy-20-(acetyloxymethyl)-19-benzoyloxy-22,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B234702.png)
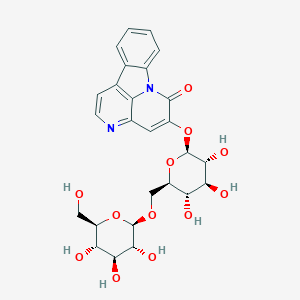
![N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]acetamide](/img/structure/B234741.png)
